molecular formula C9H16N4 B15227288 2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine

2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine

Cat. No.: B15227288
M. Wt: 180.25 g/mol
InChI Key: QPVWNPOSWGVIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpiperazine with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Shares the imidazole ring but lacks the piperazine moiety.

    1-Methylpiperazine: Contains the piperazine ring but lacks the imidazole moiety.

    2-Methyl-1H-imidazole-5-carboxylic acid: Another imidazole derivative with different functional groups.

Uniqueness

2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine is unique due to the combination of both imidazole and piperazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-6-(3-methylimidazol-4-yl)piperazine

InChI

InChI=1S/C9H16N4/c1-7-3-10-4-8(12-7)9-5-11-6-13(9)2/h5-8,10,12H,3-4H2,1-2H3

InChI Key

QPVWNPOSWGVIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=CN=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.